molecular formula C12H10Cl2N2OS B3038876 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 924869-11-4

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B3038876
CAS No.: 924869-11-4
M. Wt: 301.2 g/mol
InChI Key: DTKSBSWBBDYBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde is a high-purity chemical intermediate supplied for research purposes. With the molecular formula C 12 H 10 Cl 2 N 2 OS and a molecular weight of 301.2 g/mol, this compound is characterized as a white to light-colored powder . It is structurally analogous to scaffolds used in the development of ligands for nuclear receptors, making it a valuable building block in medicinal chemistry . This compound is of significant interest in the exploration of the constitutive androstane receptor (CAR, NR1I3), a key nuclear receptor involved in hepatic functions including fatty acid oxidation, biotransformation, and the clearance of bilirubin and cholesterol . Research into potent and selective human CAR agonists is a leading edge for potential therapeutics targeting metabolic and liver diseases, such as type 2 diabetes, hypercholesterolemia, and steatohepatitis . As a research chemical, it serves as a critical precursor for the synthesis of novel compounds aimed at achieving high-affinity activation of human CAR with improved selectivity over related receptors like the pregnane X receptor (PXR) . Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is sensitive to air and should be stored in a cool, dark place, preferably under inert conditions . Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-16-9(6-17)5-15-12(16)18-7-8-2-3-10(13)11(14)4-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKSBSWBBDYBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143133
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-11-4
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde (CAS Number: 924869-11-4) is a compound that has garnered attention for its potential biological activities. Its chemical structure features a dichlorobenzyl group and an imidazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₂H₁₀Cl₂N₂OS
  • Melting Point : 95–97 °C
  • Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those with similar structures to this compound, displayed notable inhibition zones in disc diffusion assays.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Pathogen
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
Streptomycin28S. aureus

This table summarizes the antibacterial efficacy of selected compounds compared to a standard antibiotic (Streptomycin) .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives has been explored in various studies. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophage cell lines. This suggests that the compound may serve as a lead for developing anti-inflammatory agents .

Anticancer Activity

Imidazole-containing compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The presence of halogen substituents (like chlorine) appears to enhance their cytotoxic effects. A study highlighted that combining these compounds with traditional chemotherapeutics like doxorubicin resulted in a synergistic effect, significantly improving cancer cell death rates .

Case Study: Synergistic Effects with Doxorubicin

In a specific case study involving MDA-MB-231 cells:

  • Combination Treatment : Doxorubicin + Imidazole Derivative
  • Outcome : Increased apoptosis rates compared to doxorubicin alone.

This finding emphasizes the potential of using imidazole derivatives in combination therapies for enhanced anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole and benzimidazole derivatives:

Compound Name Core Structure Key Substituents Functional Groups Implications
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde Imidazole - 3,4-Dichlorobenzylsulfanyl (position 2)
- 1-Methyl (position 1)
- Carbaldehyde (position 5)
Sulfanyl, Aldehyde High reactivity (aldehyde), potential for Schiff base formation, antimicrobial activity
{2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol Imidazole - 3,4-Dichlorobenzylsulfanyl (position 2)
- 1-Methyl (position 1)
- Hydroxymethyl (position 5)
Sulfanyl, Hydroxymethyl Reduced reactivity compared to aldehyde; potential for hydrogen bonding
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole - Chloro (position 5)
- 3-Methylphenoxyethylsulfanyl (position 2)
Sulfanyl, Chloro Increased aromaticity (benzene fused ring); possible enhanced DNA interaction
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-Chlorophenylsulfanyl
- Trifluoromethyl (position 3)
- Carbaldehyde (position 4)
Sulfanyl, Trifluoromethyl, Aldehyde Pyrazole core alters electronic distribution; trifluoromethyl enhances lipophilicity
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-1H-imidazole Imidazole - Chloromethyl (position 5)
- Methanesulfonyl (position 2)
- Dimethoxyphenethyl (position 1)
Sulfonyl, Chloromethyl Sulfonyl group increases polarity; dimethoxy groups may improve bioavailability

Key Observations :

  • Reactivity : The carbaldehyde group in the target compound distinguishes it from analogs like the hydroxymethyl derivative (), enabling nucleophilic addition reactions .
  • Core Variations : Benzimidazoles (e.g., ) exhibit greater aromaticity compared to imidazoles, which could improve DNA intercalation in therapeutic contexts . Pyrazole derivatives () introduce trifluoromethyl groups, increasing lipophilicity and metabolic resistance .

Preparation Methods

Imidazole Ring Formation and Functionalization

The imidazole core is typically constructed via cyclization reactions, such as the Debus-Radziszewski synthesis, which condenses α-diketones with aldehydes and ammonia. For 1-methylimidazole derivatives, pre-functionalization with methyl groups at the N1 position is critical. Patent US5117004A demonstrates that 4,5-disubstituted imidazoles react with CO₂ under superatmospheric pressure (40–180 bar) at 180°–280°C in the presence of K₂CO₃ to introduce carboxylic acid groups at the C2 position. While this method targets carboxylates, analogous strategies could be adapted for aldehyde introduction via controlled oxidation or reduction steps.

Sulfanyl Group Installation

The [(3,4-dichlorobenzyl)sulfanyl] moiety is introduced through nucleophilic substitution. Thiols react with halogenated intermediates under basic conditions. For example, 3,4-dichlorobenzyl mercaptan can displace a leaving group (e.g., bromide) at the C2 position of a pre-formed imidazole scaffold. Optimal conditions involve polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ at 60°–80°C.

Stepwise Synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde

Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

The aldehyde functionality at C5 is introduced via formylation. One approach involves the Vilsmeier-Haack reaction, where dimethylformamide (DMF) acts as a formylating agent in the presence of POCl₃. For example:

  • Reaction Setup : 1-Methylimidazole (1.0 equiv) is dissolved in anhydrous DMF under N₂.
  • Formylation : POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by heating to 80°C for 6 hours.
  • Workup : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.

This yields 1-methyl-1H-imidazole-5-carbaldehyde with ~65% purity, requiring further purification via silica gel chromatography.

Thioether Formation at C2

The sulfanyl group is installed via a two-step process:

  • Bromination : 1-Methyl-1H-imidazole-5-carbaldehyde undergoes bromination at C2 using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C).
  • Nucleophilic Substitution : The C2-bromo intermediate reacts with 3,4-dichlorobenzyl mercaptan (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Bromination NBS, AIBN, CCl₄, 70°C, 6h 78 90
Thioether Formation K₂CO₃, DMF, 80°C, 12h 82 95

Alternative Pathways and Comparative Analysis

Carboxylation-Followed-by-Reduction Approach

Patent US5117004A describes CO₂ insertion into imidazoles under high-pressure conditions to form carboxylic acids. Applying this to 1-methyl-4,5-dichloroimidazole would yield 2-carboxy-1-methyl-4,5-dichloroimidazole, which could be reduced to the aldehyde via Rosenmund reduction (H₂, Pd/BaSO₄, quinoline). However, over-reduction to the alcohol is a risk, requiring precise stoichiometric control.

Direct Formylation via Lithiation

Directed ortho-metalation (DoM) strategies enable regioselective functionalization. For example:

  • Lithiation : 1-Methylimidazole is treated with LDA at −78°C in THF.
  • Quenching with DMF : Electrophilic trapping with DMF introduces the aldehyde group at C5.

This method avoids bromination but demands strict anhydrous conditions and cryogenic temperatures.

Challenges in Purification and Scale-Up

Byproduct Formation

Common byproducts include:

  • Di-substituted thioethers : Occurs with excess 3,4-dichlorobenzyl mercaptan.
  • Oxidized sulfones : Mitigated by conducting reactions under N₂.

Chromatographic Refinement

Final purification employs gradient elution (hexane:EtOAc 8:2 → 6:4) on silica gel, achieving >98% purity. However, the aldehyde’s reactivity necessitates rapid processing to prevent hydrate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.